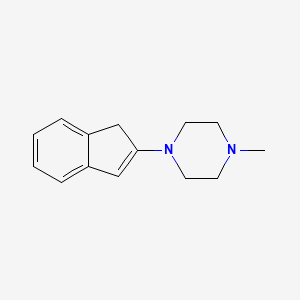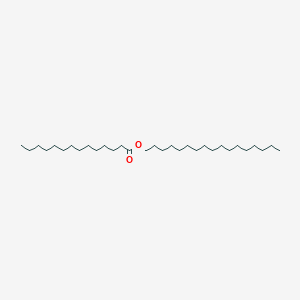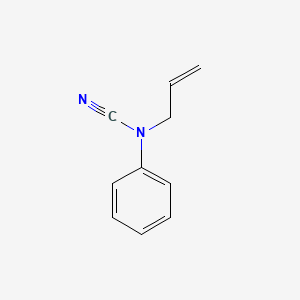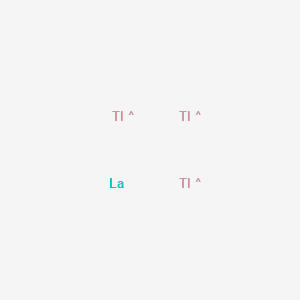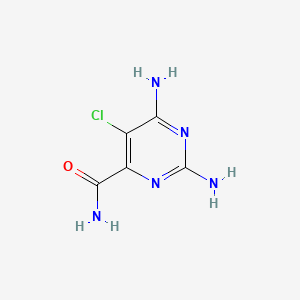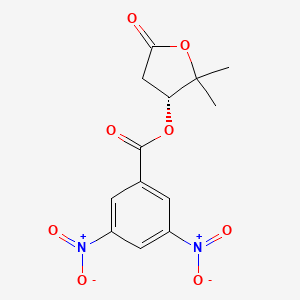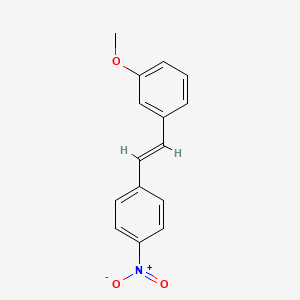
3,3'-Dichloro-2,2'-dimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the biphenyl structure. The biphenyl core consists of two benzene rings connected by a single bond, allowing for various substitutions that can significantly alter its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene rings using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: Industrial production of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl often involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxygenated derivatives.
Reduction Products: Reduction can result in the formation of biphenyl hydrocarbons with fewer oxygen atoms.
Substitution Products: Substitution reactions can yield a variety of biphenyl derivatives with different functional groups, such as hydroxyl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of biphenyl derivatives on cellular processes. It can serve as a model compound for investigating the interactions between biphenyls and biological macromolecules .
Medicine: Its biphenyl structure is a common motif in pharmaceuticals, making it a valuable scaffold for drug design .
Industry: In the industrial sector, 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
3,3’-Dichlorobiphenyl: Similar in structure but lacks the methyl groups, leading to different chemical properties and reactivity.
2,2’-Dimethylbiphenyl: Lacks the chlorine atoms, resulting in different reactivity and applications.
4,4’-Dichlorobiphenyl: Chlorine atoms are positioned differently, affecting its chemical behavior and uses.
Uniqueness: 3,3’-Dichloro-2,2’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of its chlorine and methyl groups. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
19482-21-4 |
|---|---|
Molekularformel |
C14H12Cl2 |
Molekulargewicht |
251.1 g/mol |
IUPAC-Name |
1-chloro-3-(3-chloro-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H12Cl2/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,1-2H3 |
InChI-Schlüssel |
OGBYXKCQJHWOHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)C2=C(C(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


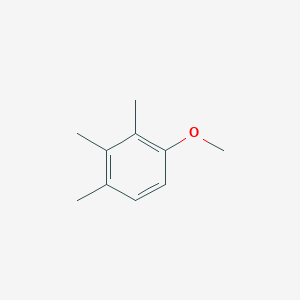

![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)

